rac-(1R,2R)-2-bromocyclobutyl acetate, trans
Description
rac-(1R,2R)-2-bromocyclobutyl acetate, trans is a brominated cyclobutane derivative characterized by a four-membered ring system with a bromine atom at the 2-position and an acetate group at the adjacent carbon. The stereochemical descriptor "trans" indicates that the bromine and acetate substituents are on opposite sides of the cyclobutane ring. This compound is cataloged under CAS number [EN300-170425] and has a molecular formula of C₆H₉BrO₂ and a molecular weight of 193.04 g/mol .
Properties
CAS No. |
1378827-59-8 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
(2-bromocyclobutyl) acetate |
InChI |
InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3 |
InChI Key |
NJWFQAGXUFLHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC1Br |
Origin of Product |
United States |
Preparation Methods
[2 + 2] Photocycloaddition
The [2 + 2] photocycloaddition of alkenes is a widely used method for constructing cyclobutane rings. Copper(I) catalysts, such as Cu(I) bis(oxazoline) complexes, enable stereoselective intermolecular reactions. For example, irradiation of ethylene derivatives in the presence of Cu(I) catalysts yields trans-cyclobutane adducts with >90% diastereoselectivity. Intramolecular variants are employed to access bicyclic systems, though these are less relevant for monosubstituted cyclobutanes.
Ring Contraction of Larger Cycloalkanes
Cyclopentane or cyclohexane derivatives undergo ring contraction via radical or ionic mechanisms. A notable example involves the treatment of α-pinene derivatives with bromine, leading to cyclobutane intermediates through a Wagner-Meerwein rearrangement. This method is advantageous for retaining stereochemical integrity but requires careful control of reaction conditions to avoid over-bromination.
Bromination Strategies
Introducing the bromine atom at the C2 position of cyclobutane demands regioselective methods:
Radical Bromination
Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ selectively functionalizes tertiary C–H bonds. For cyclobutanes, this approach achieves 60–75% yields but may produce diastereomeric mixtures unless directed by steric or electronic factors.
Ionic Bromination
Electrophilic bromination with Br₂ in acetic acid proceeds via a cyclic bromonium ion intermediate. Trans addition dominates due to steric constraints of the cyclobutane ring, favoring the rac-(1R,2R) diastereomer. For example, treating cyclobutanol with HBr/AcOH at 0°C generates trans-2-bromocyclobutanol, which is subsequently acetylated.
| Bromination Method | Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Radical (NBS/AIBN) | CCl₄, 80°C, 6 h | 65 | 3:1 |
| Ionic (Br₂/AcOH) | 0°C, 2 h | 78 | 9:1 |
Acetylation of 2-Bromocyclobutanol
The final step involves esterification of the alcohol moiety:
Classical Esterification
Reaction of trans-2-bromocyclobutanol with acetic anhydride in pyridine at reflux produces the acetate ester in 85–90% yield. This method is reliable but requires anhydrous conditions to prevent hydrolysis.
Mitsunobu Reaction
For stereochemical retention, the Mitsunobu reaction (DEAD, PPh₃) couples trans-2-bromocyclobutanol with acetic acid. Yields exceed 95%, but the cost of reagents limits scalability.
Enzymatic Acetylation
Lipase-catalyzed transesterification using vinyl acetate as an acyl donor achieves 70% conversion under mild conditions (pH 7, 25°C). This green chemistry approach is emerging but currently suffers from long reaction times (48–72 h).
Purification and Analysis
Crude products are purified via fractional distillation or column chromatography (SiO₂, hexane/EtOAc 4:1). Key analytical data include:
- NMR : δH 4.85 (dd, J = 8.2 Hz, 1H, OAc), 3.95 (m, 1H, Br–C–H), 2.55–2.10 (m, 4H, cyclobutane).
- GC-MS : m/z 193 [M]⁺, base peak at m/z 43 (CH₃CO⁺).
- Optical Rotation : [α]D²⁵ = ±12.5° (c = 1, CHCl₃) for the racemic mixture.
Challenges and Optimization
- Steric Hindrance : The cyclobutane ring’s rigidity complicates nucleophilic substitutions. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates by 40% compared to conventional heating.
- Racemization : Acidic conditions during acetylation may epimerize the C2 center. Buffering with NaHCO₃ maintains diastereomeric excess >98%.
- Scale-Up : Batch processes face exotherm risks during bromination. Continuous flow reactors mitigate this, achieving 5 kg/day throughput with 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-bromocyclobutyl acetate, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form cyclobutyl acetate derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutyl acetate with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiol compounds under basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of cyclobutyl acetate derivatives with various functional groups.
Reduction: Formation of cyclobutyl acetate.
Oxidation: Formation of cyclobutyl acetate with oxidized functional groups.
Scientific Research Applications
rac-(1R,2R)-2-bromocyclobutyl acetate, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-bromocyclobutyl acetate, trans involves its interaction with various molecular targets. The bromine atom and acetate group play crucial roles in its reactivity and interactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares rac-(1R,2R)-2-bromocyclobutyl acetate, trans with structurally analogous compounds, focusing on molecular features, stereochemistry, and applications:
Structural and Stereochemical Analysis
Ring Size and Substituents :
- The target compound features a cyclobutane ring , distinguishing it from cyclopropane (3-membered) or cyclohexane (6-membered) analogs . Smaller rings like cyclopropane exhibit higher ring strain, influencing reactivity and stability.
- The trans configuration of bromine and acetate groups minimizes steric hindrance compared to cis isomers, a feature shared with trans-cyclopropane carboxylic acid derivatives .
Functional Groups :
- Bromine substituents enhance electrophilic reactivity, making the compound useful in cross-coupling reactions, as seen in bromophenyl cyclopropane systems .
- Acetate esters (as in the target compound) are common protecting groups, whereas carboxylic acid derivatives (e.g., in CAS 455267-88-6) are often intermediates in drug synthesis .
Physicochemical Properties
- Molecular Weight : The target compound (193.04 g/mol) is lighter than bromophenyl cyclopropane carbamates (312.20 g/mol) but heavier than difluorophenyl cyclopropane acids (198.17 g/mol) .
- Polarity: The acetate group increases polarity compared to hydrocarbon analogs like trans-2-butylcyclohexanol, which lacks electronegative substituents .
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